N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3,3-dimethylbutanamide
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Overview
Description
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3,3-dimethylbutanamide is a synthetic organic compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3,3-dimethylbutanamide typically involves a multistep process. One common method is the Ugi-azide four-component reaction, which includes an aldehyde, an amine, an isocyanide, and sodium azide as the azide source. This reaction is often carried out in methanol at room temperature, leading to moderate to high yields .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using microwave-assisted Ugi-azide reactions. This method enhances reaction rates and yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3,3-dimethylbutanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the tetrazole ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted tetrazole derivatives.
Scientific Research Applications
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3,3-dimethylbutanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design, replacing carboxylic acids or amides.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3,3-dimethylbutanamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes and receptors in a similar manner. This binding can inhibit or activate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)butyramide
- N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)cyclopentanecarboxamide
- N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(m-tolyloxy)acetamide
Uniqueness
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3,3-dimethylbutanamide is unique due to its specific structural features, such as the presence of the 3,3-dimethylbutanamide moiety. This structural variation can influence its chemical reactivity and biological activity, making it distinct from other tetrazole derivatives .
Properties
IUPAC Name |
N-[(1-cyclohexyltetrazol-5-yl)methyl]-3,3-dimethylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N5O/c1-14(2,3)9-13(20)15-10-12-16-17-18-19(12)11-7-5-4-6-8-11/h11H,4-10H2,1-3H3,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXFMYPGPXDOJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NCC1=NN=NN1C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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